N-cyclopentyl-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide
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Overview
Description
N-cyclopentyl-N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide is a complex organic compound that features a cyclopentyl group, a pyrazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and the cyclopentyl group. The final step involves the formation of the ethanediamide linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-cyclopentyl-N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its structural features suggest potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-N’-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}ethanediamide: This compound features an imidazole ring instead of a pyrazole ring.
N-cyclopentyl-N’-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}ethanediamide: This compound features a triazole ring instead of a pyrazole ring.
Uniqueness
N-cyclopentyl-N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide is unique due to its specific combination of functional groups and structural features. The presence of the pyrazole ring, phenyl group, and cyclopentyl group imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-16(12-19-17(24)18(25)21-14-4-1-2-5-14)13-6-8-15(9-7-13)22-11-3-10-20-22/h3,6-11,14,16,23H,1-2,4-5,12H2,(H,19,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJLSGKIKGBSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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